molecular formula C5H5N3O B2631519 5-Amino-pyrazine-2-carbaldehyde CAS No. 1263378-65-9

5-Amino-pyrazine-2-carbaldehyde

Cat. No.: B2631519
CAS No.: 1263378-65-9
M. Wt: 123.115
InChI Key: DQLKHOYGZWZFNK-UHFFFAOYSA-N
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Description

“5-Amino-pyrazine-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-membered aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .


Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. One such method involves the dimerization of amino acid-derived α-amino aldehydes . The α-amino aldehyde intermediates are generated in situ by the hydrogenolysis of their Cbz-derivatives . This methodology demonstrates an alternative biosynthetic route to 2,5-disubstituted pyrazines .


Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives are diverse. For instance, the dimerization of amino acid-derived α-amino aldehydes provides a short, biomimetic synthesis of several 2,5-disubstituted pyrazine natural products .

Scientific Research Applications

Synthesis of Potent Inhibitors

  • Research has demonstrated the synthesis of a series of potent 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives using pyrazole-4-carbaldehyde as a starting material. This process involved the condensation with active methylene and different amino pyrazoles, producing Schiff bases and other derivatives that inhibit 5α-reductase and aromatase activity, with compound 13 showing the highest potency among tested samples (Mohamed El-Naggar et al., 2020).

Development of Antimicrobial and Antifungal Compounds

  • A study reported the synthesis of substituted 5-aroylpyrazine-2-carboxylic acid derivatives through homolytic aroylation of the pyrazine nucleus. These derivatives were evaluated for their antituberculotic and antifungal activities. Notably, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed significant activity against Mycobacterium tuberculosis, and thioamides exhibited higher in vitro antimicrobial activity compared to their amide counterparts (M. Doležal et al., 2003).

Exploration of Heterocyclic Compounds

  • A work focused on the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting an efficient method for the production of these compounds which could have various applications in medicinal chemistry (J. Quiroga et al., 2008).

Chemical Synthesis and Characterization

  • The synthesis and characterization of reduced 3,4'-bipyrazoles from a simple pyrazole precursor were reported, demonstrating the utility of microwave irradiation for the efficient production of complex heterocyclic compounds. This study also detailed the molecular structures and supramolecular assembly of the synthesized compounds, contributing to the understanding of their potential applications in material science and pharmaceuticals (Viviana Cuartas et al., 2017).

Future Directions

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that “5-Amino-pyrazine-2-carbaldehyde” and similar compounds could have promising future applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-Amino-pyrazine-2-carbaldehyde is involved in a variety of biochemical reactions. It has been found to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It is known to participate in binding interactions with biomolecules, and can influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. This compound is known to be relatively stable, but it can undergo degradation over time

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels

Properties

IUPAC Name

5-aminopyrazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-2-7-4(3-9)1-8-5/h1-3H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKHOYGZWZFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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